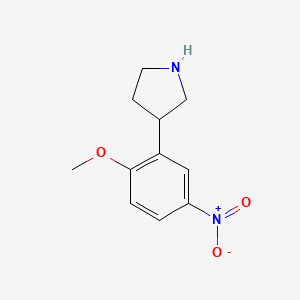

3-(2-Methoxy-5-nitrophenyl)pyrrolidine

Description

The Pyrrolidine (B122466) Heterocycle as a Core Scaffold in Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govtandfonline.com This scaffold is prevalent in numerous natural products, particularly alkaloids, and is a key structural component in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine nucleus in drug design stems from several advantageous properties. Its non-planar, three-dimensional structure, a result of sp3-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space. nih.govresearchgate.net This three-dimensionality is crucial for improving physicochemical properties such as solubility, which can enhance a compound's pharmacokinetic profile. unipa.it

Furthermore, the pyrrolidine ring often contains stereogenic centers, meaning the spatial orientation of its substituents can be varied. nih.gov This stereochemical diversity is vital, as different stereoisomers of a molecule can exhibit vastly different biological activities and binding affinities to target proteins. nih.govresearchgate.net Beyond its role in medicinal chemistry, the pyrrolidine scaffold is also widely utilized in asymmetric synthesis as a chiral controller, organocatalyst, and ligand for transition metals. nih.gov The development of novel synthetic methods, including multicomponent and microwave-assisted reactions, continues to expand the accessibility and application of diverse pyrrolidine derivatives. tandfonline.comunipa.it

Structural and Electronic Considerations of Methoxy- and Nitro-Substituted Phenyl Moieties

The properties of a phenylpyrrolidine system are significantly influenced by the substituents on the aromatic ring. In the case of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, the methoxy (B1213986) (−OCH₃) and nitro (−NO₂) groups impart distinct electronic characteristics to the phenyl ring. These characteristics are governed by a combination of inductive and resonance effects.

Inductive Effect : This effect relates to the withdrawal or donation of electrons through the sigma (σ) bond framework, based on electronegativity. The oxygen atom of the methoxy group and the nitrogen and oxygen atoms of thenitro group are more electronegative than carbon. Consequently, both the methoxy and nitro groups withdraw electron density from the phenyl ring inductively. libretexts.orglibretexts.orgopenstax.org

Resonance Effect : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

The nitro group , conversely, is a powerful electron-withdrawing group by resonance. Its structure allows π electrons to flow from the aromatic ring to the substituent, creating a positive charge within the ring. libretexts.org This effect, combined with its strong inductive withdrawal, makes the nitro group a potent "deactivating" substituent, decreasing the ring's reactivity by a factor of over 10 million compared to unsubstituted benzene (B151609). libretexts.orgopenstax.org

In the 2-methoxy-5-nitrophenyl moiety, these competing and reinforcing effects create a specific electronic environment that dictates the molecule's reactivity and potential interactions.

Research Landscape of 3-Phenylpyrrolidine (B1306270) Derivatives

The 3-phenylpyrrolidine framework is a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. As a result, its derivatives are the subject of extensive research across various therapeutic areas. Academic and industrial studies have explored these compounds for a range of biological activities.

For example, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were designed and synthesized as novel androgen receptor (AR) antagonists for potential application in treating castration-resistant prostate cancer. nih.gov In another area, researchers developed 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives and identified a lead compound with significant antiseizure properties in multiple acute seizure models and analgesic effects in pain models. mdpi.com Further studies into 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines led to the discovery of analogues with inhibitory activity against inorganic pyrophosphatase and antibacterial activity against various strains, including drug-resistant Staphylococcus aureus. nih.gov

Table 1: Examples of Research on 3-Phenylpyrrolidine Derivatives

| Derivative Class | Investigated Application | Key Finding |

|---|---|---|

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor Antagonism | Compound 54 showed potent antitumor effects in a castration-resistant prostate cancer model. nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Antiseizure and Analgesic Agents | Compound 33 displayed broad antiseizure protection and significant analgesic effects in pain models. mdpi.com |

| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Antibacterial Agents | Analogue 22h showed promising antibiotic activity against drug-resistant S. aureus and M. tuberculosis. nih.gov |

| 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamides | Antibacterial Agents | Analogues demonstrated excellent antibacterial activity against P. aeruginosa and L. monocytogenes. researchgate.net |

Scope and Objectives of Research on 3-(2-Methoxy-5-nitrophenyl)pyrrolidine

Specific research focusing directly on 3-(2-Methoxy-5-nitrophenyl)pyrrolidine is limited in publicly available literature. However, studies on closely related analogues provide insight into its potential research applications. The primary scope of research involving this scaffold appears to be its use as a key intermediate for the synthesis of more complex, biologically active molecules.

The objective of this line of research is to leverage the pre-functionalized 2-methoxy-5-nitrophenyl moiety as an anchor while performing chemical modifications at other positions of the pyrrolidine ring. For instance, research has been conducted on the synthesis of a novel series of 1,3-disubstituted pyrrolidinone derivatives starting from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide. researchgate.net This carbohydrazide (B1668358) intermediate was used to create a variety of compounds containing hydrazone, azole, and triazine moieties. researchgate.net Similarly, research on 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives, a close structural analogue, has focused on synthesizing novel carboxamides and evaluating their antibacterial activity. researchgate.net

These studies indicate that the objective is not to investigate the biological properties of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine itself, but to use it as a versatile building block. The presence of the nitro group offers a site for further chemical transformation (e.g., reduction to an amine), while the methoxy group modulates the electronic properties of the phenyl ring, potentially influencing the biological activity of the final, more complex derivatives.

Table 2: Chemical Data for Selected (Nitrophenyl)pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine | 1504252-74-7 | C₁₁H₁₄N₂O₄ | 238.24 |

| Pyrrolidine, 3-(2-methoxy-3-nitrophenyl)-1-(trifluoroacetyl)- | 648901-39-7 | C₁₃H₁₃F₃N₂O₄ | 318.25 |

| (S)-1-(3-methoxy-5-nitrophenyl)-2-methylpyrrolidine | 1401462-49-4 | Not specified | 236.27 |

| 3-hydroxy-1-(5-methoxy-2-nitrobenzyl)-2-pyrrolidinone | Not available | C₁₂H₁₄N₂O₅ | 266.25 |

Structure

3D Structure

Properties

CAS No. |

648901-40-0 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2-methoxy-5-nitrophenyl)pyrrolidine |

InChI |

InChI=1S/C11H14N2O3/c1-16-11-3-2-9(13(14)15)6-10(11)8-4-5-12-7-8/h2-3,6,8,12H,4-5,7H2,1H3 |

InChI Key |

YVIRXUDINPAEQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCNC2 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 2 Methoxy 5 Nitrophenyl Pyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, a combination of one-dimensional and two-dimensional NMR techniques would be essential to confirm its constitution and determine its stereochemistry.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methoxy (B1213986) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the pyrrolidine ring would exhibit multiplets, with their chemical shifts and coupling constants providing information about their relative positions and the conformation of the five-membered ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbon bearing the nitro group being significantly deshielded. The carbon of the methoxy group would be found around 55-60 ppm. The aliphatic carbons of the pyrrolidine ring would resonate in the upfield region.

Hypothetical ¹H and ¹³C NMR Data for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 (multiplets) | 110 - 160 |

| Methoxy (OCH₃) | ~3.9 (singlet) | ~56 |

| Pyrrolidine CH₂ | 1.8 - 3.5 (multiplets) | 25 - 60 |

| Pyrrolidine CH | 3.0 - 4.0 (multiplet) | 35 - 50 |

| Pyrrolidine NH | 1.5 - 3.0 (broad singlet) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the one-dimensional spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons on the pyrrolidine ring and between neighboring aromatic protons, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the pyrrolidine and aromatic moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methoxy protons and the aromatic ring carbon, as well as between the pyrrolidine protons and the aromatic carbons, confirming the point of attachment between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry and preferred conformation of the molecule. For example, correlations between specific pyrrolidine protons and aromatic protons could indicate the orientation of the phenyl group relative to the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, HRMS would be used to confirm its molecular formula of C₁₁H₁₄N₂O₃. The experimentally measured mass would be compared to the calculated theoretical mass, with a high degree of accuracy (typically within a few parts per million), providing strong evidence for the compound's identity.

Hypothetical HRMS Data:

| Molecular Formula | Calculated Mass (m/z) | Hypothetical Measured Mass (m/z) |

| C₁₁H₁₄N₂O₃ [M+H]⁺ | 223.1026 | 223.1028 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine would be expected to show characteristic absorption bands for the nitro group, the methoxy group, the aromatic ring, and the secondary amine of the pyrrolidine ring.

Hypothetical IR Absorption Bands:

| Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N-O Stretch (Nitro) | 1500 - 1550 and 1300 - 1350 (strong) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Molecular Geometry and Bond Parameters

The data from an SC-XRD experiment would allow for a detailed analysis of the molecular geometry. This would include the planarity of the aromatic ring, the puckering of the pyrrolidine ring, and the dihedral angle between the phenyl and pyrrolidine rings. The bond lengths and angles would provide insight into the electronic effects of the substituents. For example, the C-N bonds of the nitro group and the C-O bond of the methoxy group would have characteristic lengths.

Supramolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The three-dimensional architecture of crystalline solids is governed by a complex interplay of non-covalent interactions. In the case of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine and its derivatives, understanding these supramolecular interactions is crucial for predicting and interpreting their solid-state properties. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provide profound insights into the nature and relative importance of these interactions in the crystal packing.

While specific crystallographic data for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine is not publicly available, a comprehensive analysis of closely related structures containing methoxyphenyl, nitrophenyl, and saturated heterocyclic moieties allows for a detailed and predictive discussion of its likely crystal packing behavior. The key functional groups—the methoxy (–OCH₃), the nitro (–NO₂), and the secondary amine (–NH–) of the pyrrolidine ring—are all expected to be dominant players in directing the supramolecular assembly.

Key Intermolecular Interactions:

The crystal packing is anticipated to be dominated by a combination of hydrogen bonds, C–H···π interactions, and van der Waals forces. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. It is expected to form prominent C–H···O interactions with hydrogen atoms from the pyrrolidine and phenyl rings of neighboring molecules. Similarly, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

The secondary amine of the pyrrolidine ring is a classic hydrogen bond donor (N–H) and can form strong N–H···O bonds, likely with the oxygen atoms of the nitro group from an adjacent molecule. This type of interaction often leads to the formation of well-defined chains or dimers, which then assemble into a larger three-dimensional network. mdpi.com

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netiucr.orgnih.govnih.goviucr.org The analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

d norm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), which correspond to the strongest intermolecular interactions, such as hydrogen bonds. White regions represent contacts close to the van der Waals separation, and blue regions indicate contacts longer than the van der Waals radii. iucr.org For a molecule like 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, prominent red areas are expected near the nitro-group oxygens and the pyrrolidine N–H group, highlighting the C–H···O and N–H···O hydrogen bonds.

Shape Index and Curvedness: The shape index and curvedness maps provide information about the shape of the molecule and the presence of π-π stacking interactions. Flat regions on the curvedness map, often corresponding to the planar phenyl rings, are indicative of potential stacking. The shape index map will show characteristic red and blue triangles in these areas, which are hallmarks of π-π stacking. iucr.org

Anticipated Contributions to Crystal Packing:

Based on analyses of structurally similar compounds, a hypothetical breakdown of the intermolecular contacts for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine can be proposed. The table below illustrates the expected percentage contributions of the most significant interactions to the Hirshfeld surface area.

| Interaction Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals contacts between hydrogen atoms on the periphery of the molecules. iucr.orgnih.gov |

| O···H / H···O | 20 - 30% | Primarily corresponds to C–H···O and N–H···O hydrogen bonds involving the nitro and methoxy groups as acceptors. researchgate.netiucr.org |

| C···H / H···C | 15 - 25% | Includes C–H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. researchgate.netnih.gov |

| N···H / H···N | 5 - 10% | Highlights interactions involving the nitrogen atoms, particularly the N–H···O hydrogen bonds. nih.gov |

| C···C | < 5% | Indicates the presence of π-π stacking interactions between the aromatic rings. nih.gov |

The interplay of these interactions dictates the final crystal packing arrangement. For instance, strong N–H···O hydrogen bonds might form one-dimensional chains, which are then packed together through weaker C–H···O and C–H···π interactions to build the full three-dimensional structure. The steric hindrance between the bulky substituted phenyl ring and the pyrrolidine ring will also play a crucial role in determining the final molecular conformation and packing efficiency. mdpi.com The study of these supramolecular features is essential for understanding the physicochemical properties of this class of compounds.

Computational and Theoretical Investigations of 3 2 Methoxy 5 Nitrophenyl Pyrrolidine and Its Analogs

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and stability. By simulating the atomic motions over time, MD can map the potential energy surface of a molecule, identify low-energy conformations, and determine the barriers to conformational change. While specific MD simulation studies on 3-(2-Methoxy-5-nitrophenyl)pyrrolidine are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from computational studies on analogous structures, including substituted pyrrolidines and related cyclic compounds.

The conformational flexibility of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine arises from several key structural features: the puckering of the pyrrolidine (B122466) ring, the rotation around the C3-phenyl bond, and the orientation of the methoxy (B1213986) and nitro substituents on the phenyl ring.

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in a continuous state of puckering to relieve torsional strain. Its primary conformations are the "envelope" (or "twist") forms. In a substituted pyrrolidine, the substituent at the 3-position can adopt either a quasi-axial or a quasi-equatorial orientation. Generally, bulky substituents are more stable in the quasi-equatorial position to minimize steric hindrance with the rest of the ring. libretexts.orgyoutube.com

Furthermore, the substituents on the phenyl ring have their own conformational characteristics. The methoxy group is often found to be coplanar with the aromatic ring to maximize resonance stabilization, although rotation can occur. iucr.org The nitro group is strongly electron-withdrawing and its orientation can influence the electronic properties of the aromatic system. researchgate.netwikipedia.org Computational studies on related nitroaromatic compounds show that the nitro group can significantly impact the molecule's charge distribution and intermolecular interactions. libretexts.org

MD simulations of analogous aryl-pyrrolidine systems have been used to explore ligand-protein binding and stability, demonstrating that the conformational preferences of the pyrrolidine and aryl moieties are crucial for molecular recognition. nih.govjohnshopkins.edu In such simulations, the stability of different conformers is assessed by calculating their relative energies. For instance, studies on similarly substituted cyclic systems often reveal energy differences of several kcal/mol between axial and equatorial conformers, with the equatorial being favored for larger substituents. youtube.com

A hypothetical molecular dynamics simulation of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine would likely explore the energy landscape associated with the pyrrolidine ring pucker and the rotation of the aryl substituent. The results would likely indicate a preference for conformations where the bulky 2-methoxy-5-nitrophenyl group occupies a quasi-equatorial position on the pyrrolidine ring. The simulation would also reveal the most probable rotational state of the phenyl ring, balancing the steric demands of the methoxy group with the electronic influence of the nitro group.

To provide a clearer picture of the anticipated conformational preferences, the following tables summarize the key factors influencing the stability of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine's conformers.

Table 1: Predicted Energetic Penalties for Substituent Orientations on the Pyrrolidine Ring

| Substituent Position | Relative Energy (kcal/mol) | Primary Destabilizing Interaction |

| Quasi-equatorial | 0 (Reference) | Minimal steric interactions |

| Quasi-axial | > 2.0 | 1,3-diaxial-like steric strain |

Note: The energy values are illustrative and based on general principles of conformational analysis for substituted five-membered rings. Specific values for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine would require dedicated quantum mechanical calculations or MD simulations.

Table 2: Summary of Conformational Influences of Substituents

| Substituent | Location | Likely Conformational Preference | Rationale |

| 2-Methoxy-5-nitrophenyl | Pyrrolidine C3 | Quasi-equatorial | Minimization of steric hindrance. libretexts.org |

| Methoxy | Phenyl C2 | Coplanar with the phenyl ring | Maximization of resonance stabilization. iucr.org |

| Nitro | Phenyl C5 | Planar with the phenyl ring | Strong electron-withdrawing and resonance effects. researchgate.net |

Structure Activity Relationship Sar Studies in Substituted Pyrrolidine Phenyl Systems

Impact of Substituent Position and Electronic Nature on Molecular Interactions

The arrangement and electronic properties of substituents on the phenyl ring are critical determinants of a compound's binding affinity and specificity. In the broader class of phenyl-heterocycle systems, including analogs like pyrazolines, the nature of these substituents—whether they are electron-donating or electron-withdrawing—and their placement (ortho, meta, para) can dramatically alter activity. nih.gov

For instance, in studies of diarylamide derivatives, functional groups ranging from hydrogen to trifluoromethyl (a strong electron-withdrawing group) have been systematically varied to probe the boundaries of molecular recognition. mdpi.com The success of co-crystallization in these systems, a proxy for understanding intermolecular forces, was found to be sensitive to these modifications, indicating that electronic complementarity is as significant as shape. mdpi.com While a direct correlation for every system is not guaranteed, the principle holds that the electrostatic potential surface of the phenyl ring, which is modulated by its substituents, must be compatible with the binding pocket of its biological target. The specific methoxy (B1213986) and nitro group combination in "3-(2-Methoxy-5-nitrophenyl)pyrrolidine" creates a distinct electronic profile that dictates its interaction patterns.

Role of Pyrrolidine (B122466) Ring Stereochemistry and Conformation

The pyrrolidine ring is not a static, flat structure; its stereochemistry and conformational flexibility are fundamental to its function as a pharmacophore. The carbon atom at the 3-position, which connects to the phenyl ring, is a chiral center. This means that "3-(2-Methoxy-5-nitrophenyl)pyrrolidine" can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2-Methoxy-5-nitrophenyl)pyrrolidine and (S)-3-(2-Methoxy-5-nitrophenyl)pyrrolidine.

Biological systems, being chiral themselves, almost invariably exhibit stereospecificity. The differential interaction of enantiomers is a well-established phenomenon, where one enantiomer may display high affinity for a receptor or enzyme, while the other is significantly less active or even inactive. This specificity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for a precise fit within the chiral binding site.

Influence of the Methoxy and Nitro Groups on Intermolecular Recognition

The methoxy (-OCH₃) and nitro (-NO₂) groups on the phenyl ring of the target compound are not merely placeholders; they are active participants in intermolecular interactions.

The Methoxy Group: Located at the 2-position (ortho), the methoxy group is a hydrogen bond acceptor. The oxygen atom's lone pairs can form hydrogen bonds with donor groups (like -NH or -OH) in a receptor's binding site. Its placement also introduces steric bulk, which can help orient the phenyl ring in a specific, favorable conformation for binding. It is generally considered an electron-donating group through resonance, influencing the electron density of the aromatic ring.

The Nitro Group: Positioned at the 5-position (meta to the pyrrolidine), the nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence significantly alters the electronic character of the phenyl ring. In SAR studies of related kinase inhibitors, a "1-(3-Methoxy-5-nitrophenyl)" moiety was incorporated into active compounds. nih.govresearchgate.net Docking studies of these related molecules suggest that the substituted phenyl ring engages with the kinase domain, implying that these specific substituents are crucial for activity. researchgate.net The nitro group's ability to form strong polar interactions can be a critical anchor point within a binding pocket.

The combination of an electron-donating methoxy group and a powerful electron-withdrawing nitro group creates a unique electronic push-pull system across the phenyl ring, leading to a specific charge distribution that can be recognized with high fidelity by a complementary biological partner.

Derivatization Effects on Pharmacophore Space Exploration

Pharmacophore space exploration involves systematically modifying a lead compound to map the key chemical features required for biological activity and to discover analogs with improved properties. The "3-(2-Methoxy-5-nitrophenyl)pyrrolidine" structure serves as an excellent scaffold for such derivatization.

Studies on related pyrrolidone systems demonstrate this principle effectively. For example, starting with a core structure of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, researchers synthesized a series of derivatives, including hydrazones and various heterocyclic rings like oxadiazoles (B1248032) and triazoles. mdpi.comresearchgate.net The evaluation of these new molecules against cancer cell lines revealed that certain modifications significantly enhanced anticancer activity. mdpi.comresearchgate.net Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings proved highly beneficial. researchgate.net

This approach highlights how derivatization can explore the chemical space around a core scaffold. For "3-(2-Methoxy-5-nitrophenyl)pyrrolidine," potential modifications could include:

N-substitution: Adding various groups to the pyrrolidine nitrogen to probe for new interactions or alter solubility.

Phenyl Ring Modification: Shifting the position of the existing methoxy and nitro groups or replacing them with other functional groups (e.g., halogens, alkyls, cyano groups) to fine-tune electronic and steric properties.

Stereochemical Analysis: Synthesizing and testing the individual (R) and (S) enantiomers to identify the more active stereoisomer.

This systematic modification allows medicinal chemists to build a comprehensive map of the structure-activity landscape, guiding the design of more potent and selective molecules.

Future Research Trajectories and Interdisciplinary Opportunities for 3 2 Methoxy 5 Nitrophenyl Pyrrolidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While general methods for the synthesis of substituted pyrrolidines are established, the development of novel, efficient, and sustainable synthetic routes specifically tailored for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine and its analogues remains a key area for future research. Current strategies often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents.

Future efforts could focus on the following areas:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods, such as those employing transition metal catalysts or organocatalysts, would be highly valuable for accessing specific stereoisomers of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine. nih.gov This is crucial as different stereoisomers can exhibit distinct properties and activities.

Multicomponent Reactions (MCRs): Designing one-pot MCRs could significantly improve synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and saving time and resources. tandfonline.com

Green Chemistry Approaches: The use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will be critical for developing sustainable synthetic protocols. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the production of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers | Development of novel chiral catalysts and ligands |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Design of novel MCRs tailored for the target scaffold |

| Green Chemistry | Environmental sustainability, reduced use of hazardous materials | Use of green solvents, renewable resources, and energy-efficient methods |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction conditions in continuous flow systems |

Advanced Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of molecules with desired properties. For 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, computational approaches can provide valuable insights into its structure-property relationships and guide the design of new derivatives.

Future research in this area could involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations: These methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine. nih.gov This information can aid in understanding its chemical behavior and in the design of new synthetic reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine in different environments, which is crucial for understanding its behavior in solution and in condensed phases. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict various physicochemical properties of novel derivatives of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine based on their molecular structure.

Virtual Screening: Computational screening of virtual libraries of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine derivatives can be employed to identify candidates with specific desired properties for various applications.

| Computational Method | Application for 3-(2-Methoxy-5-nitrophenyl)pyrrolidine | Expected Outcome |

| Quantum Mechanics (QM)/DFT | Prediction of electronic structure, reactivity, and spectra | Understanding of chemical behavior and reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions | Insight into behavior in different environments |

| QSPR Modeling | Prediction of physicochemical properties | Rational design of derivatives with tailored properties |

| Virtual Screening | Identification of promising candidates from virtual libraries | Accelerated discovery of new functional molecules |

Exploration of Materials Science Applications of Pyrrolidine (B122466) Derivatives

The unique combination of functional groups in 3-(2-Methoxy-5-nitrophenyl)pyrrolidine suggests its potential as a building block for novel materials. The pyrrolidine scaffold is known to be a component of various functional materials. rsc.orgresearchgate.net

Future research could explore the following applications:

Polymer Chemistry: Derivatives of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine could be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored optical, electronic, or thermal properties. Research into hydrophilic and hydrophobic copolymer systems based on pyrrolidine derivatives has shown the tunability of material properties. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The functional groups on the molecule could serve as coordination sites for metal ions or as building blocks for the construction of porous crystalline materials like MOFs and COFs. rsc.orgresearchgate.net These materials have potential applications in gas storage, separation, and catalysis.

Nonlinear Optical (NLO) Materials: The presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aromatic ring suggests that derivatives of this compound could exhibit NLO properties, which are of interest for applications in optoelectronics.

Integration with Chemical Biology for Mechanistic Insights (excluding direct biological activity)

While direct biological activity is outside the scope of this discussion, the integration of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine chemistry with chemical biology tools can provide valuable mechanistic insights into fundamental biological processes.

Future interdisciplinary opportunities include:

Development of Chemical Probes: The scaffold of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes. These probes could be used to study enzyme function or to visualize specific cellular components, without directly asserting a therapeutic effect.

Mechanistic Studies of Enzyme Inhibition: Pyrrolidine derivatives have been studied as inhibitors of enzymes like α-amylase and α-glucosidase. nih.gov By designing non-active analogues of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, it may be possible to probe the binding pockets of enzymes and understand the structural requirements for ligand recognition through techniques like X-ray crystallography or NMR spectroscopy.

Probing Protein-Protein Interactions: The pyrrolidine scaffold can be used to design molecules that mimic protein secondary structures. Derivatives of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine could be synthesized to investigate their ability to modulate protein-protein interactions, providing insights into cellular signaling pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(2-Methoxy-5-nitrophenyl)pyrrolidine, and how can nitro-group stability be ensured during synthesis?

Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with methoxy-nitroaryl precursors. Key steps include:

- Nitro-group introduction : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under mild conditions to avoid nitro reduction .

- Diastereoselective pyrrolidine formation : Employ catalytic asymmetric hydrogenation or chiral auxiliaries to control stereochemistry, as demonstrated in related pyrrolidine carboxylate syntheses .

- Stability considerations : Maintain pH neutrality and avoid strong reducing agents (e.g., LiAlH₄) during reactions. Monitor nitro-group integrity via FT-IR (stretch at ~1520 cm⁻¹ for NO₂) .

Advanced Synthesis: Diastereoselectivity and Catalyst Optimization

Q. Q2. How can diastereoselectivity be controlled in the synthesis of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine derivatives?

Methodological Answer: Diastereoselectivity is achieved through:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of pyrrolidine precursors, as shown in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates (>90% ee reported) .

- Steric directing groups : Introduce tert-butyldimethylsilyl (TBS) or p-methoxybenzyl (PMB) groups to bias transition states during cyclization .

- Temperature gradients : Optimize stepwise heating (e.g., 0°C → 90°C) to favor kinetically controlled pathways, as seen in multi-step pyrrolo[2,3-b]pyridine syntheses .

Basic Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions, as applied to methyl 4-nitro-3-phenylpyrrolidine derivatives (R factor = 0.042) .

- NMR spectroscopy : Assign methoxy (δ 3.8–4.0 ppm, singlet) and pyrrolidine protons (δ 1.8–3.5 ppm, multiplet). ¹³C NMR confirms nitro-group electron-withdrawing effects (C-NO₂ at ~145 ppm) .

- Elemental analysis : Validate purity (>98% via CHNS-O) and stoichiometry .

Advanced Characterization: Computational Modeling

Q. Q4. How can computational methods predict the electronic effects of substituents on 3-(2-Methoxy-5-nitrophenyl)pyrrolidine’s reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s studies) to guide functionalization .

- NBO analysis : Quantify hyperconjugation between the nitro group and pyrrolidine ring, influencing conformational stability .

Biological Activity and Applications

Q. Q5. What evidence exists for the biological activity of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine derivatives?

Methodological Answer:

- Neuroprotective potential : Zinc(II) complexes of 3-(2-Methoxy-5-nitrophenyl)pyrrolidine derivatives show in vitro acetylcholinesterase inhibition (IC₅₀ ~12 µM) in Alzheimer’s models .

- Antimicrobial screening : Test nitro-pyrrolidine derivatives against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution assays (MIC ~8 µg/mL) .

- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or ROS generation in cancer cell lines .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How does substitution on the pyrrolidine ring or aryl group modulate biological activity?

Methodological Answer:

- Nitro position : Para-nitro (vs. meta) enhances electron-withdrawing effects, improving metal coordination (e.g., Zn²⁺ in AAZ8 complexes) and bioactivity .

- Methoxy orientation : Ortho-methoxy groups increase steric hindrance, reducing enzymatic metabolism (e.g., CYP3A4) and improving pharmacokinetics .

- Pyrrolidine modifications : Fluorination at C2 or C5 enhances lipophilicity (logP +0.5), correlating with blood-brain barrier penetration in neuroactive compounds .

Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Multi-technique validation : Cross-check DSC (melting point), HPLC (purity), and 2D NMR (COSY, NOESY) to resolve inconsistencies .

- Batch analysis : Compare synthetic batches for solvent residues (via GC-MS) or polymorphic forms (via PXRD) .

- Collaborative databases : Reference PubChem or Reaxys entries for consensus data, excluding unreliable vendors (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.